A Technical Guide to the Physical Characteristics of Deuterated Nitroethane
A Technical Guide to the Physical Characteristics of Deuterated Nitroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroethane (CH₃CH₂NO₂), a colorless oily liquid, serves as a valuable solvent and a precursor in a variety of organic syntheses. The substitution of hydrogen atoms with their heavier isotope, deuterium (D or ²H), to form deuterated nitroethane, offers a powerful tool for mechanistic studies, particularly in understanding kinetic isotope effects, and for use as internal standards in analytical chemistry. This guide provides a comprehensive overview of the known physical characteristics of various deuterated forms of nitroethane, alongside comparative data for its non-deuterated counterpart. It also outlines generalized experimental protocols for the synthesis and characterization of these isotopically labeled compounds.
Physical Characteristics
Table 1: Molecular and General Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Appearance |
| Nitroethane | C₂H₅NO₂ | 75.07[1] | Colorless, oily liquid[1] |
| Nitroethane-1,1-d₂ | C₂H₃D₂NO₂ | 77.08 | Colorless to pale yellow liquid |
| Nitroethane-2,2,2-d₃ | CD₃CH₂NO₂ | 78.09 | Colorless to pale yellow liquid |
| Nitroethane-d₅ | C₂D₅NO₂ | 80.10 | Neat (liquid) |
| Nitromethane-d₃ | CD₃NO₂ | 64.06[2] | Liquid[2] |
Table 2: Key Physical Properties
| Compound | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n20/D) |
| Nitroethane | 1.052 at 25 °C[1] | 114-115[3] | -90[3] | 1.391[3] |
| Nitroethane-1,1-d₂ | Data not available | Data not available | Data not available | Data not available |
| Nitroethane-2,2,2-d₃ | Data not available | Data not available | Data not available | Data not available |
| Nitroethane-d₅ | 1.0±0.1 (Predicted) | 109.2±3.0 at 760 mmHg (Predicted) | Data not available | 1.383 (Predicted) |
| Nitromethane-d₃ | 1.183 at 25 °C[2] | 100[2] | -29[2] | 1.3795[2] |
Experimental Protocols
Synthesis of Deuterated Nitroethane (Generalized Protocol)
The synthesis of deuterated nitroethane can be achieved by adapting established methods for the preparation of nitroalkanes, primarily through the substitution of a suitable deuterated starting material. A common approach involves the reaction of a deuterated ethyl halide with a nitrite salt.
Materials:
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Deuterated ethyl halide (e.g., iodoethane-d₅, 1,1-dideuterioethyl iodide)
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Silver nitrite (AgNO₂) or Sodium nitrite (NaNO₂)
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Anhydrous diethyl ether or Dimethylformamide (DMF)
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Anhydrous magnesium sulfate
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Distillation apparatus
Procedure (Victor Meyer Reaction Adaptation):
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of silver nitrite in anhydrous diethyl ether is prepared and cooled in an ice bath.
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The deuterated ethyl halide is added dropwise to the stirred suspension.
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After the addition is complete, the reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction.
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The precipitated silver halide is removed by filtration.
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The ethereal solution is washed with water and a dilute sodium bicarbonate solution, then dried over anhydrous magnesium sulfate.
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The diethyl ether is removed by distillation.
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The resulting crude deuterated nitroethane is purified by fractional distillation under reduced pressure.
Determination of Physical Properties (Generalized Protocols)
1. Density Measurement: The density of liquid deuterated nitroethane can be determined using a pycnometer or a digital density meter.
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Pycnometer Method:
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The mass of a clean, dry pycnometer is accurately measured.
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The pycnometer is filled with the deuterated nitroethane sample, ensuring no air bubbles are trapped.
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The filled pycnometer is placed in a constant temperature bath (e.g., 20°C or 25°C) to allow the liquid to reach thermal equilibrium.
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The mass of the pycnometer and the sample is measured.
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The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).
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The density of the deuterated nitroethane is calculated by dividing the mass of the sample by the volume of the pycnometer.
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2. Boiling Point Determination: The boiling point can be determined by distillation or using a micro-boiling point apparatus.
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Distillation Method:
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A small volume of the deuterated nitroethane is placed in a distillation flask with a few boiling chips.
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The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation head.
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The liquid is heated gently.
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The temperature at which the liquid boils and a stable ring of condensate is observed on the thermometer is recorded as the boiling point.
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3. Refractive Index Measurement: An Abbe refractometer is commonly used to measure the refractive index.
- A few drops of the deuterated nitroethane are placed on the prism of the refractometer.
- The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.
- The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
Mechanistic Insights from Deuteration: The Kinetic Isotope Effect
A primary application of deuterated nitroethane in research is the study of the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. For the deprotonation of nitroethane, replacing the acidic α-hydrogens with deuterium (as in nitroethane-1,1-d₂) significantly slows down the reaction rate. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. A significant primary KIE (where kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step of the reaction.
Caption: Deprotonation of nitroethane and its deuterated analogue.
